4-Nitrobenzyl chloride

Description

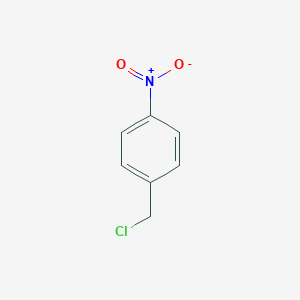

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCNHWXDPDPSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025745 | |

| Record name | 4-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB] | |

| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene | |

| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5647 (NTP, 1992) - Denser than water; will sink | |

| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Plates or needles from alcohol | |

CAS No. |

100-14-1 | |

| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloromethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BLD9LVT3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

159.8 °F (EPA, 1998), 71 °C | |

| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzyl Chloride: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-nitrobenzyl chloride. It includes detailed experimental protocols for its synthesis and typical reactions, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Chemical Properties

4-Nitrobenzyl chloride is a crystalline solid at room temperature, appearing as pale yellow needles or powder.[1][2] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| CAS Number | 100-14-1 | [3] |

| Melting Point | 70-73 °C | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Solubility | Soluble in chloroform. Moderately soluble in ether. Insoluble in water. | [3] |

| Purity | Typically ≥98% | [4] |

Chemical Structure and Reactivity

4-Nitrobenzyl chloride possesses a benzene ring substituted with a chloromethyl group and a nitro group at the para position. The carbon of the chloromethyl group is sp³ hybridized, while the carbons of the benzene ring are sp² hybridized. The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity.

The nitro group deactivates the benzene ring towards electrophilic substitution while activating the benzylic carbon for nucleophilic substitution. This enhanced electrophilicity at the benzylic position makes 4-nitrobenzyl chloride a valuable alkylating agent and an important intermediate in the synthesis of various organic compounds, including pharmaceuticals.[5] It readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a wide range of nucleophiles.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, a representative nucleophilic substitution reaction, and purification of 4-nitrobenzyl chloride.

Synthesis of 4-Nitrobenzyl Chloride via Free-Radical Chlorination of 4-Nitrotoluene

This protocol describes the synthesis of 4-nitrobenzyl chloride through the free-radical chlorination of 4-nitrotoluene. The reaction is initiated by UV light.

Materials and Equipment:

-

4-Nitrotoluene

-

Gaseous chlorine

-

Three-necked flask

-

Mercury immersion lamp or a 500-watt photolamp

-

Gas inlet tube

-

Reflux condenser

-

Heating bath

-

Wash-bottle with concentrated sulfuric acid

Procedure:

-

Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with the mercury immersion lamp (or irradiated by an external photolamp), the gas inlet tube, and the reflux condenser.

-

Dry the gaseous chlorine by passing it through a wash-bottle containing concentrated sulfuric acid.

-

Place 4-nitrotoluene in the three-necked flask and heat it to its boiling point using the heating bath.

-

Once boiling, introduce a vigorous stream of dry gaseous chlorine through the gas inlet tube while irradiating the mixture.

-

Continue the chlorination until the calculated weight increase for mono-chlorination is achieved. Monitor the reaction to ensure that gaseous chlorine does not escape through the condenser.

-

After the reaction is complete, cool the mixture. The product will solidify upon cooling.

-

The crude 4-nitrobenzyl chloride can be purified by recrystallization.[1]

Nucleophilic Substitution: Synthesis of p-Nitrobenzyl Acetate

This procedure, adapted from Organic Syntheses, illustrates a typical Sₙ2 reaction of 4-nitrobenzyl chloride with acetate as the nucleophile.[6]

Materials and Equipment:

-

p-Nitrobenzyl chloride (1.46 moles, 250 g)

-

Fused sodium acetate (2.74 moles, 225 g)

-

Glacial acetic acid (6.25 moles, 375 g)

-

2-L round-bottom flask

-

Reflux condenser

-

Oil bath

-

Apparatus for distillation under reduced pressure

-

Mechanical stirrer

-

Büchner funnel

-

Methanol

Procedure:

-

In a 2-L round-bottom flask, combine 250 g of p-nitrobenzyl chloride, 225 g of fused sodium acetate, and 375 g of glacial acetic acid.

-

Attach a reflux condenser and heat the mixture in an oil bath maintained at 160–170°C for 8–10 hours.

-

After refluxing, allow the oil bath to cool to approximately 125°C. Remove the acetic acid by distillation under reduced pressure.

-

To the resulting hard cake, add about 500 ml of water and break up the solid with a stirring rod.

-

Transfer the entire contents to a 1.5-L beaker and stir mechanically for about 30 minutes to break up all lumps.

-

Filter the finely divided material using a Büchner funnel and wash with 200 ml of cold water. Repeat this washing process twice.

-

The crude product can be purified by recrystallization from methanol.[6]

Purification by Recrystallization

Procedure:

-

Transfer the crude solid to a conical flask.

-

Add a minimum amount of hot solvent (e.g., ethanol/hexane mixture[1] or methanol[6]) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Metabolic Pathway: Detoxification of 4-Nitrobenzyl Chloride

4-Nitrobenzyl chloride is a substrate for the enzyme Glutathione S-transferase (GST), which is a key enzyme in the detoxification of xenobiotics.[3] The enzyme catalyzes the conjugation of glutathione (GSH) to the electrophilic benzylic carbon of 4-nitrobenzyl chloride. This reaction increases the water solubility of the compound, facilitating its excretion from the body. The overall process is a critical step in the cellular defense against toxic electrophiles.

Caption: GST-catalyzed detoxification of 4-Nitrobenzyl chloride.

Experimental Workflow: Nucleophilic Substitution Reaction

The following diagram illustrates a typical laboratory workflow for carrying out a nucleophilic substitution reaction with 4-nitrobenzyl chloride, from reaction setup to product purification and analysis.

Caption: Workflow for a typical nucleophilic substitution.

References

- 1. prepchem.com [prepchem.com]

- 2. 4-Nitrobenzyl chloride, 50 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. 4-Nitrobenzyl chloride 99 100-14-1 [sigmaaldrich.com]

- 4. 4-Nitrobenzyl chloride, 50 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Nitrobenzyl Chloride: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzyl chloride (CAS No: 100-14-1), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. This document details its chemical and physical properties, provides established synthesis protocols, and explores its utility as a protecting group and as a substrate in enzymatic assays. The information is curated to support researchers and drug development professionals in the effective application of this compound.

Core Properties of 4-Nitrobenzyl Chloride

4-Nitrobenzyl chloride, also known as α-chloro-4-nitrotoluene, is a crystalline solid at room temperature.[1] Its chemical structure features a benzyl chloride moiety substituted with a nitro group at the para position of the benzene ring. This substitution pattern significantly influences its reactivity, making the benzylic carbon highly susceptible to nucleophilic attack.

Physicochemical Data

The key physicochemical properties of 4-Nitrobenzyl chloride are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 100-14-1 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 71-74 °C | [1] |

| Solubility | Soluble in chloroform, ethanol, ether; sparingly soluble in water. | [3] |

| Density | 1.324 g/cm³ (estimated) | [1] |

Spectral Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the benzylic protons and the aromatic protons. |

| ¹³C NMR | Resonances for the benzylic carbon, aromatic carbons, and the carbon bearing the nitro group. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-Cl, and N-O (nitro group) stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of 4-Nitrobenzyl Chloride

The synthesis of 4-Nitrobenzyl chloride is typically achieved through the chlorination of 4-nitrotoluene. Below is a representative experimental protocol.

Experimental Protocol: Chlorination of 4-Nitrotoluene

Objective: To synthesize 4-Nitrobenzyl chloride from 4-nitrotoluene.

Materials:

-

4-Nitrotoluene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrotoluene (1 equivalent) in carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-Nitrobenzyl chloride.

Applications in Drug Development and Research

4-Nitrobenzyl chloride is a valuable tool in drug development and various research applications due to its reactivity and the properties of the 4-nitrobenzyl group.

Protecting Group Chemistry

The 4-nitrobenzyl group can be used as a photolabile protecting group for various functional groups, including carboxylic acids and amines. The presence of the nitro group allows for cleavage under specific conditions, often photolytically, providing an orthogonal deprotection strategy in complex multi-step syntheses.

Objective: To protect a carboxylic acid as a 4-nitrobenzyl ester.

Materials:

-

Carboxylic acid

-

4-Nitrobenzyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetonitrile or Dimethylformamide (DMF)

-

Stirring plate and stir bar

-

Reaction vessel

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in acetonitrile or DMF.

-

Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add 4-Nitrobenzyl chloride (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Substrate for Glutathione S-Transferase (GST)

4-Nitrobenzyl chloride is a known substrate for Glutathione S-Transferase (GST), an important enzyme in the detoxification of xenobiotics. The enzymatic reaction involves the conjugation of glutathione to 4-Nitrobenzyl chloride. This property makes it a useful tool for studying GST activity and inhibition.

Objective: To determine the activity of Glutathione S-Transferase using 4-Nitrobenzyl chloride as a substrate.

Materials:

-

Glutathione S-Transferase (purified enzyme or cell lysate)

-

Reduced glutathione (GSH)

-

4-Nitrobenzyl chloride

-

Potassium phosphate buffer (pH 6.5)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, a known concentration of reduced glutathione, and the GST enzyme sample.

-

Initiate the reaction by adding a specific concentration of 4-Nitrobenzyl chloride (dissolved in a minimal amount of ethanol or DMSO).

-

Immediately monitor the increase in absorbance at a specific wavelength (typically 310 nm), which corresponds to the formation of the glutathione conjugate.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the product.

Signaling Pathways and Logical Relationships

Glutathione Conjugation Pathway

4-Nitrobenzyl chloride, as a xenobiotic, can be detoxified in biological systems through the glutathione conjugation pathway. This is a crucial Phase II metabolic process.

Caption: Glutathione conjugation pathway for the detoxification of 4-Nitrobenzyl chloride.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of 4-Nitrobenzyl chloride.

Caption: Experimental workflow for the synthesis and purification of 4-Nitrobenzyl chloride.

Safety and Handling

4-Nitrobenzyl chloride is a corrosive and toxic compound.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

4-Nitrobenzyl chloride is a key chemical intermediate with broad applicability in research and development. Its well-defined reactivity makes it a valuable reagent for the protection of functional groups and for studying enzymatic processes. This guide provides essential technical information to facilitate its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzyl Chloride from 4-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzyl chloride from 4-nitrotoluene, a key intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthesis methodology, including the underlying reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Introduction

4-Nitrobenzyl chloride is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceuticals and other specialty chemicals. Its reactivity, stemming from the presence of both a benzylic chloride and a nitro group, allows for a diverse range of chemical transformations. The most common and industrially viable method for its preparation is the side-chain chlorination of 4-nitrotoluene. This process offers a direct and efficient route, avoiding the challenging isomeric separation required when synthesizing from benzyl chloride.[1]

Reaction Mechanism: Free-Radical Halogenation

The synthesis of 4-nitrobenzyl chloride from 4-nitrotoluene proceeds via a free-radical chain reaction. This mechanism is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•). This initiation is typically achieved through the application of ultraviolet (UV) light or heat.

The subsequent propagation steps involve the abstraction of a hydrogen atom from the methyl group of 4-nitrotoluene by a chlorine radical, forming a resonance-stabilized 4-nitrobenzyl radical and hydrogen chloride (HCl). The 4-nitrobenzyl radical then reacts with another molecule of chlorine to yield the desired product, 4-nitrobenzyl chloride, and a new chlorine radical, which continues the chain reaction. Termination of the reaction occurs through the combination of any two radical species.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of 4-nitrobenzyl chloride from 4-nitrotoluene via photochlorination.

3.1. Materials and Equipment

-

Reagents:

-

4-Nitrotoluene

-

Gaseous Chlorine (Cl₂)

-

Concentrated Sulfuric Acid (for drying chlorine gas)

-

Ethanol or Hexane (for recrystallization)

-

-

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Gas inlet tube

-

Mercury immersion lamp or a 500-watt photolamp

-

Heating bath

-

Gas washing bottle (for drying chlorine)

-

Safety wash bottles

-

Suction filtration apparatus

-

3.2. Procedure

-

Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet tube extending below the surface of the reaction mixture, a highly efficient reflux condenser, and a mercury immersion lamp. If a mercury lamp is unavailable, the flask can be irradiated externally with a 500-watt photolamp.[2]

-

Chlorine Gas Preparation: Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid. It is crucial to include empty safety wash bottles on either side of the sulfuric acid wash bottle to prevent accidental backflow.[2]

-

Reaction Initiation: Place the 4-nitrotoluene into the three-necked flask and heat it to its boiling point using a heating bath.[2]

-

Chlorination: Once the 4-nitrotoluene is boiling, introduce a vigorous stream of dry gaseous chlorine through the gas inlet tube. The reaction should be carried out under illumination from the mercury lamp or photolamp. The chlorination is continued until the calculated increase in weight, corresponding to the formation of 4-nitrobenzyl chloride, is achieved. It is important to ensure that no gaseous chlorine passes through the condenser, which would be indicated by its color.[2]

-

Work-up and Purification: Upon completion of the reaction, allow the mixture to cool. The crude 4-nitrobenzyl chloride will solidify. The solid product can be purified by suction filtration, followed by recrystallization from a suitable solvent such as ethanol or hexane.[2]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 4-nitrobenzyl chloride.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrotoluene | |

| Reagent | Gaseous Chlorine (Cl₂) | |

| Initiator | UV light (mercury lamp) or heat | [2] |

| Reaction Temperature | Boiling point of 4-nitrotoluene | [2] |

| Yield | Approximately 80% | [2] |

| Melting Point | 73 °C | [3] |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-nitrobenzyl chloride.

5.2. Signaling Pathway: Free-Radical Chlorination Mechanism

Caption: Mechanism of free-radical side-chain chlorination of 4-nitrotoluene.

References

4-Nitrobenzyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Nitrobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrobenzyl chloride in various organic solvents. The information contained herein is intended to support research, development, and drug discovery activities by providing essential physicochemical data and standardized experimental protocols.

Introduction

4-Nitrobenzyl chloride (C₇H₆ClNO₂), a crystalline solid, is a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its reactivity is significantly influenced by its solubility in different reaction media. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, purification processes, and formulation development. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these experimental procedures.

Quantitative Solubility Data

The solubility of 4-nitrobenzyl chloride has been determined in a range of organic solvents. The data is presented in the following table, expressed as the mass of solvent required to dissolve one gram of 4-nitrobenzyl chloride. Additionally, a quantitative value for its solubility in chloroform is provided.

Table 1: Solubility of 4-Nitrobenzyl Chloride in Various Organic Solvents

| Organic Solvent | Grams of Solvent to Dissolve 1g of 4-Nitrobenzyl Chloride[1] |

| 2-Propanone (Acetone) | 0.93 |

| Acetonitrile | 1.04 |

| Nitromethane | 1.45 |

| Acetophenone | 1.58 |

| Benzene | 1.68 |

| Nitrobenzene | 1.75 |

| Ethyl acetate | 1.75 |

| Ethyl nitrite | 1.95 |

| 2-Nitrotoluene | 1.96 |

| Trichloromethane (Chloroform) | 2.10 |

| Benzyl chloride | 2.21 |

| Ethyl benzoate | 2.31 |

| Bromobenzene | 3.13 |

| 1-Bromonaphthalene | 3.28 |

| 2,4,6-Trimethyl-1,3,5-trioxane | 4.03 |

| Diethyl ether | 4.33 |

| Butanol | 4.65 |

| Acetic acid | 5.52 |

| 1-Bromo-3-methylbutane | 8.62 |

| Methanol | 11.27 |

| Ethanol | 14.08 |

| Tetrachloromethane | 16.58 |

| Propanol | 17.54 |

| Pentanol | 20.49 |

| Hexane | 77.52 |

| 2-Methylbutane | 204.08 |

Additional Quantitative Data:

Qualitative solubility information confirms that 4-nitrobenzyl chloride is soluble in ether and acetone, and moderately soluble in chloroform.[7][8][9] It is generally insoluble in water.[7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-nitrobenzyl chloride in an organic solvent using the isothermal equilibrium method, followed by gravimetric analysis. This method is a standard and reliable approach for determining the thermodynamic solubility of a solid compound.

Objective: To determine the equilibrium solubility of 4-nitrobenzyl chloride in a selected organic solvent at a constant temperature.

Materials:

-

4-Nitrobenzyl chloride (crystalline solid, purity >99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-nitrobenzyl chloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and the solute's dissolution rate. A typical equilibration time is 24 to 48 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the dish. This can be done in a fume hood at room temperature or more rapidly in a drying oven at a temperature well below the melting point of 4-nitrobenzyl chloride (71-74 °C) to avoid decomposition. A vacuum oven at a low temperature is also a suitable option.

-

Once all the solvent has evaporated, place the dish in a drying oven to ensure all residual solvent is removed. Dry to a constant weight.

-

After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dry, solid 4-nitrobenzyl chloride.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-nitrobenzyl chloride by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved 4-nitrobenzyl chloride from the total mass of the saturated solution.

-

Express the solubility as grams of 4-nitrobenzyl chloride per 100 grams of solvent or in other desired units (e.g., g/L, mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 4-nitrobenzyl chloride can be visualized as follows:

Workflow for the determination of 4-nitrobenzyl chloride solubility.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Chloride

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Nitrobenzyl chloride (CAS No. 100-14-1), a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental protocols, and a logical workflow for the characterization of such compounds.

Physicochemical Data of 4-Nitrobenzyl Chloride

4-Nitrobenzyl chloride is a crystalline solid at room temperature.[1] Its physical properties, specifically its melting and boiling points, are critical parameters for its identification, purity assessment, and manipulation in synthetic protocols. The following table summarizes the reported values for these properties.

| Physical Property | Reported Value(s) |

| Melting Point | 70-76°C[2], 70-75°C[3], 70-74°C[4], 71°C[1][5], 73°C[6] |

| Boiling Point | 112°C at 0.6 mmHg[5] |

Note: The variation in melting point ranges can be attributed to differences in the purity of the sample and the specific methodology used for determination.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of solid organic compounds like 4-Nitrobenzyl chloride.

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 4-Nitrobenzyl chloride is finely ground into a powder using a mortar and pestle.[6]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[1][2]

-

Apparatus Setup: The packed capillary tube is placed in the heating block or attached to the thermometer of the melting point apparatus.[2] The thermometer bulb should be aligned with the sample in the capillary tube.

-

Heating and Observation:

-

Rapid Preliminary Measurement: The apparatus is heated rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

-

Accurate Measurement: A fresh sample is heated to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[6]

-

-

Data Recording: Two temperatures are recorded:

Due to the high boiling point of many organic compounds at atmospheric pressure, which can lead to decomposition, the boiling point is often determined under reduced pressure.

Apparatus:

-

Test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)

-

Apparatus for vacuum generation

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample (if 4-Nitrobenzyl chloride were melted) or a solution in a high-boiling inert solvent would be placed into the test tube. For this specific compound, the boiling point is determined under vacuum.

-

Apparatus Assembly: A small capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

-

Heating: The apparatus is heated gently. Initially, a stream of air bubbles will emerge from the capillary tube as the trapped air expands.[4]

-

Observation: As the temperature rises to the boiling point of the substance at the given pressure, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.

-

Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] This occurs when the vapor pressure of the substance equals the pressure of the system.

Logical Workflow for Compound Characterization

The characterization of a chemical compound like 4-Nitrobenzyl chloride involves a series of logical steps to confirm its identity and purity. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis and characterization of 4-Nitrobenzyl chloride.

References

4-Nitrobenzyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-Nitrobenzyl chloride (CAS No. 100-14-1). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and respond effectively to emergencies. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

4-Nitrobenzyl chloride is a solid, off-white to pale yellow crystalline substance.[1] It is recognized for its lachrymatory properties, meaning it can induce tearing.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 100-14-1 | [1][2] |

| Molecular Formula | C7H6ClNO2 | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Off-white to slightly yellow to a pale yellow crystals | [1] |

| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [1][3][4] |

| Boiling Point | 112 °C (233.6 °F) @ 0.6 mmHg | [3] |

| Solubility | Insoluble in water. Soluble in chloroform (50 mg/mL). | [1][4] |

| Odor | Odorless/None reported | [1][3] |

Hazard Identification and Classification

4-Nitrobenzyl chloride is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

Potential Health Effects: [1][6]

-

Eye Contact: Causes severe eye irritation and damage.[1][2] It is a lachrymator, causing an increased flow of tears.[1]

-

Skin Contact: Causes severe skin burns and irritation.[2][3]

-

Inhalation: May cause respiratory tract irritation, burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1] Inhalation of high concentrations can lead to delayed pulmonary edema.[1][6]

-

Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] Ingestion can lead to perforation of the esophagus and stomach due to its corrosive nature.[7]

Toxicological Data

Understanding the toxicological profile of 4-Nitrobenzyl chloride is essential for risk assessment.

| Toxicity Data | Value | Species | Reference(s) |

| LD50 (Oral) | 1809 mg/kg | Rat | [1][5][7] |

| LCLo (Inhalation) | 280 mg/m³ / 4h | Rat | [5][6] |

| Mutagenicity | Mutagenic in microorganisms (Salmonella typhimurium) and causes sister chromatid exchange in hamster ovary cells. | N/A | [1] |

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to prevent exposure and accidents.

Engineering Controls

-

Fume Hood: All work with 4-Nitrobenzyl chloride must be conducted in a certified chemical fume hood.[1]

-

Ventilation: Use with adequate general and local exhaust ventilation to keep airborne concentrations low.[1][2]

-

Eyewash and Safety Shower: Facilities must be equipped with a readily accessible eyewash station and safety shower.[1]

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the correct use of personal protective equipment.

Caption: Required Personal Protective Equipment.

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1][3]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Weigh and transfer the chemical inside a fume hood.[9]

-

Keep containers tightly closed when not in use.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Recommended storage temperature is between 15 – 25 °C.[2]

-

Store away from incompatible substances such as oxidizing agents, bases, alcohols, amines, metals, and moisture.[1]

-

The storage area should be designated as a corrosives area.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving 4-Nitrobenzyl chloride.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly. | [1][2] |

| Inhalation | Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid. | [1][6] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

Caption: Spill Response Workflow.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. DO NOT USE WATER , as it hydrolyzes the material, liberating acidic gas which can react with metal surfaces to generate flammable hydrogen gas.[1][13]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][11]

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[1] May decompose violently at temperatures above 125 °C.[1]

-

Conditions to Avoid: Incompatible materials, moisture, excess heat, oxidizers, amines, and bases.[1]

-

Incompatible Materials: Oxidizing agents, bases, alcohols, amines, steel, and moisture.[1]

-

Hazardous Decomposition Products: Hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Disposal Considerations

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

-

Disposal Method: Dispose of this material through a licensed professional waste disposal service.[1] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10][11]

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[10]

This guide is intended to provide comprehensive safety and handling information for 4-Nitrobenzyl chloride. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Nitrobenzyl chloride 99 100-14-1 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nitrobenzyl chloride is a pivotal reagent in organic synthesis, valued for its heightened electrophilicity which facilitates a wide range of nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of the electrophilic nature of 4-nitrobenzyl chloride, underpinned by quantitative kinetic data, detailed experimental methodologies, and theoretical electronic principles. The document explores the significant activating effect of the para-nitro substituent through comparative solvolysis data and discusses the application of this reactivity in synthetic chemistry, particularly within the pharmaceutical sciences. Detailed protocols for the experimental determination of its reactivity are provided, alongside graphical representations of electronic effects, reaction pathways, and experimental workflows to offer a holistic resource for laboratory professionals.

Introduction to Electrophilicity and 4-Nitrobenzyl Chloride

In organic chemistry, electrophilicity is a measure of a molecule's or ion's ability to accept electrons from a nucleophile, thereby forming a new chemical bond. It is a kinetic concept, quantified by the rate constants of reactions with standard nucleophiles. 4-Nitrobenzyl chloride, a pale yellow solid, is an organic compound where a benzene ring is substituted with a chloromethyl group and, at the para position, a nitro group (-NO2).[1][2] The presence of the strongly electron-withdrawing nitro group significantly enhances the electrophilic character of the benzylic carbon atom, making 4-nitrobenzyl chloride substantially more reactive towards nucleophiles than benzyl chloride itself.[1] This enhanced reactivity is crucial for its role as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1]

Table 1: Physicochemical Properties of 4-Nitrobenzyl Chloride

| Property | Value | Reference |

| Chemical Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Pale yellow to light brown solid/needles | [1][2] |

| Melting Point | 71-73 °C | [3] |

| Solubility | Soluble in ether, chloroform, acetone; Insoluble in water | [1][2] |

| IUPAC Name | 1-(chloromethyl)-4-nitrobenzene | [2] |

| CAS Number | 100-14-1 | [2] |

Theoretical Basis of Electrophilicity

The reactivity of 4-nitrobenzyl chloride is governed by the electronic effects exerted by the nitro group on the benzylic reaction center. These effects make the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Electronic Effects of the Nitro Group

The nitro group enhances the electrophilicity of the benzylic carbon through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This electron withdrawal is transmitted to the benzylic carbon, increasing its partial positive charge (δ+).

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. This delocalization further reduces electron density in the ring and, crucially, at the benzylic position, stabilizing the transition state of nucleophilic substitution reactions.

Linear Free-Energy Relationships (LFER)

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the impact of substituents on the reactivity of aromatic compounds. It relates the logarithm of the rate constant (k) of a reaction to the logarithm of the equilibrium constant (K) for the dissociation of a substituted benzoic acid. The general form is:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (-NO₂ in this case). A positive σ value indicates an electron-withdrawing group.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For reactions involving benzyl chlorides, electron-withdrawing groups like -NO₂ have positive σ values, and the rate data can be correlated to show a quantitative increase in reactivity.[4]

Quantitative Analysis of Electrophilicity

While a specific electrophilicity parameter (E) from Mayr's scale is not publicly cataloged for 4-nitrobenzyl chloride, its electrophilicity can be effectively demonstrated and quantified by comparing its reaction rates with those of other substituted benzyl chlorides under identical conditions.[5][6] Solvolysis reactions, where the solvent acts as the nucleophile, provide an excellent basis for this comparison.

Comparative Solvolysis Data

The following table summarizes the first-order rate constants (k_solv) for the solvolysis of various para-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. The data clearly illustrates the powerful activating effect of the nitro group and the deactivating effect of electron-donating groups.

Table 2: First-Order Rate Constants for Solvolysis of para-Substituted Benzyl Chlorides[1]

| para-Substituent (X) in X-C₆H₄CH₂Cl | Solvolysis Rate Constant, k_solv (s⁻¹) | Relative Rate (k_X / k_H) |

| -OCH₃ | 2.2 | 2,750,000 |

| -CH₃ | 2.5 x 10⁻³ | 3,125 |

| -H | 8.0 x 10⁻⁷ | 1 |

| -Cl | 3.3 x 10⁻⁷ | 0.41 |

| -NO₂ | 1.7 x 10⁻⁶ | 2.13 |

| 3,4-dinitro | 1.1 x 10⁻⁸ | 0.014 |

Data from reference[1] for solvolysis in 20% acetonitrile/water at 25 °C.

The data shows that the 4-nitro group accelerates the solvolysis rate by a factor of about 2 compared to the unsubstituted benzyl chloride. This confirms its role as an activating group for nucleophilic substitution at the benzylic carbon. Conversely, the strongly electron-donating 4-methoxy group accelerates the reaction by over 6 orders of magnitude, indicating a shift towards an Sₙ1-like mechanism with significant carbocation stabilization.

Experimental Determination of Electrophilicity

The electrophilicity of 4-nitrobenzyl chloride is determined experimentally by measuring the kinetics of its reaction with a reference nucleophile. A common and accessible method for this is UV-Visible (UV-Vis) spectroscopy.

Principle of Kinetic Measurement

The reaction rate is monitored by observing the change in concentration of a reactant or product over time. If one of the species involved in the reaction has a distinct absorbance in the UV-Vis spectrum, the change in absorbance at that wavelength can be tracked. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the calculation of reaction rate constants.

Detailed Experimental Protocol: Pseudo-First-Order Kinetics

This protocol describes the reaction of 4-nitrobenzyl chloride with a nucleophile (e.g., sodium azide) under pseudo-first-order conditions, where the nucleophile is in large excess.

1. Materials and Reagents:

-

4-Nitrobenzyl chloride

-

Nucleophile (e.g., Sodium Azide, NaN₃)

-

Anhydrous solvent (e.g., Acetonitrile, DMSO)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes (1 cm path length)

2. Solution Preparation:

-

Stock Solution A: Prepare a ~1 mM solution of 4-nitrobenzyl chloride in the chosen solvent.

-

Stock Solution B: Prepare a series of nucleophile solutions at higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) in the same solvent. The high excess ([Nucleophile] >> [Electrophile]) ensures the nucleophile concentration remains effectively constant throughout the reaction.

3. Wavelength Selection:

-

Record the UV-Vis spectrum of the starting material (4-nitrobenzyl chloride) and the expected product (e.g., 4-nitrobenzyl azide).

-

Identify a wavelength (λ_max) where the product shows significant absorbance and the starting material shows minimal absorbance, or vice versa. This maximizes the change in absorbance during the reaction.

4. Kinetic Measurement:

-

Set the spectrophotometer to kinetics mode to measure absorbance at the chosen λ_max over time.

-

Equilibrate the instrument's cell holder to the desired temperature (e.g., 25.0 °C).

-

Pipette a known volume of the nucleophile solution (e.g., 2 mL of 20 mM NaN₃) into a cuvette and place it in the cell holder to thermostat.

-

To initiate the reaction, rapidly inject a small, known volume of the 4-nitrobenzyl chloride stock solution (e.g., 100 µL of 1 mM) into the cuvette, mix quickly, and immediately start data acquisition.

-

Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value plateaus).

5. Data Analysis:

-

The observed rate constant (k_obs) is determined by plotting the natural logarithm of the reactant's concentration (ln[A]) versus time. For a pseudo-first-order reaction, this plot will be linear with a slope equal to -k_obs.

-

The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile]₀ , where [Nucleophile]₀ is the initial (excess) concentration of the nucleophile.

-

Repeat the experiment with different excess concentrations of the nucleophile to confirm the second-order nature of the reaction.

Reactivity in Drug Discovery and Development

The predictable and enhanced electrophilicity of 4-nitrobenzyl chloride makes it a valuable tool in medicinal chemistry and drug development.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as an electrophilic building block for introducing the 4-nitrobenzyl moiety into complex molecules. This group can be a key part of a pharmacophore or a precursor that is chemically modified in later synthetic steps (e.g., reduction of the nitro group to an amine).

-

Protecting Group Chemistry: The 4-nitrobenzyl group can be used as a photolabile protecting group for alcohols, carboxylic acids, and phosphates. Its removal is achieved by irradiation with UV light, offering a mild and orthogonal deprotection strategy.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems, 4-nitrobenzyl-based linkers can be employed. Their reactivity allows for covalent attachment to the drug molecule, and subsequent modification (e.g., reduction of the nitro group) can trigger drug release under specific physiological conditions.

The fundamental reaction underpinning these applications is the Sₙ2 substitution, where a nucleophile attacks the benzylic carbon, displacing the chloride leaving group in a single, concerted step.

Conclusion

4-Nitrobenzyl chloride possesses a significantly enhanced electrophilicity at its benzylic carbon, a direct consequence of the potent electron-withdrawing inductive and resonance effects of the para-nitro group. This property has been quantified through kinetic studies, which show a clear acceleration of nucleophilic substitution rates compared to unsubstituted benzyl chloride. Its predictable reactivity makes it an indispensable electrophile in organic synthesis, enabling the construction of complex molecular architectures required for drug discovery and materials science. The methodologies outlined in this guide provide a robust framework for researchers to experimentally probe and harness the unique electrophilic character of this important chemical intermediate.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

- 5. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 6. gbcsci.com [gbcsci.com]

A Technical Guide to the Reactivity of 4-Nitrobenzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzyl chloride is a pivotal reagent in organic synthesis, valued for its enhanced reactivity toward nucleophiles, which is conferred by the electron-withdrawing nitro group. This document provides a comprehensive technical overview of the reactivity of 4-nitrobenzyl chloride with a range of common nucleophiles. It details the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, presents available quantitative kinetic data, and offers detailed experimental protocols for key transformations. The guide is intended to serve as a resource for chemists leveraging this versatile substrate in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction

4-Nitrobenzyl chloride (O₂NC₆H₄CH₂Cl) is a crystalline solid widely used as an alkylating agent in organic synthesis. Its structure features a benzyl chloride framework substituted with a nitro group at the para position. This substitution is critical to its chemical behavior. The potent electron-withdrawing nature of the nitro group significantly influences the electron density at the benzylic carbon, making it highly susceptible to nucleophilic attack. While stable under normal conditions, it is incompatible with strong bases, oxidizing agents, and is sensitive to moisture.[1] This heightened reactivity makes it an ideal substrate for introducing the 4-nitrobenzyl moiety, a common chromophore and a precursor to the 4-aminobenzyl group, into various molecular scaffolds. Understanding the nuances of its reactions with different nucleophiles is essential for controlling reaction outcomes and optimizing synthetic routes.

Mechanistic Considerations: The S(_N)1 and S(_N)2 Pathways

The reaction of 4-nitrobenzyl chloride with nucleophiles primarily proceeds via nucleophilic substitution. The operative mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is determined by several factors, including the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[2][3]

-

S(_N)2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] This mechanism is favored by strong nucleophiles (e.g., azide, thiolate, primary amines) and polar aprotic solvents (e.g., DMF, acetone). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]

-

S(_N)1 Mechanism: This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[3] Benzylic systems are known to stabilize carbocations through resonance, which would typically favor the S(_N)1 pathway.[2] However, the strongly electron-withdrawing para-nitro group actively destabilizes the positive charge on the benzylic carbon, making the formation of this carbocation less favorable compared to unsubstituted benzyl chloride. Consequently, the S(_N)1 pathway is generally disfavored for 4-nitrobenzyl chloride unless forced by conditions such as a very weak nucleophile and a polar protic solvent.

The interplay between these pathways dictates the reaction kinetics and stereochemical outcome. For 4-nitrobenzyl chloride, the destabilizing effect of the nitro group on the carbocation means that the S(_N)2 mechanism is the predominant pathway for most synthetically useful nucleophiles.

Caption: Competing S(_N)1 and S(_N)2 pathways for 4-Nitrobenzyl Chloride.

Reactivity with Common Nucleophiles

The choice of nucleophile is paramount in directing the outcome of reactions with 4-nitrobenzyl chloride. Nucleophiles can be broadly categorized by the atom bearing the nucleophilic lone pair (e.g., nitrogen, sulfur, oxygen).

Nitrogen Nucleophiles

-

Amines: Primary and secondary amines are effective nucleophiles that react with 4-nitrobenzyl chloride to form the corresponding N-alkylated products. The reaction of p-nitrobenzyl bromide (a closely related substrate) with amines is slower than that of benzyl bromide, illustrating the deactivating effect of the nitro group on the substrate.[5] The reaction generally proceeds via an S(_N)2 mechanism.

-

Azide Ion (N₃⁻): The azide ion is an excellent nucleophile for S(_N)2 reactions. Its reaction with 4-nitrobenzyl chloride provides a clean and efficient route to 4-nitrobenzyl azide, a versatile intermediate for synthesizing primary amines (via reduction) or triazoles (via "click" chemistry).[6][7]

Sulfur Nucleophiles

-

Thiolates (RS⁻): Sulfur nucleophiles, particularly thiolates, are among the most powerful and "soft" nucleophiles in organic chemistry.[8] They react rapidly with substrates like 4-nitrobenzyl chloride in classic S(_N)2 reactions to form thioethers (sulfides).[9] Due to the high nucleophilicity of sulfur, these reactions are typically fast and high-yielding, often outcompeting reactions with other nucleophiles present.[10]

Oxygen Nucleophiles

-

Hydroxide and Alkoxides (HO⁻, RO⁻): These strong nucleophiles react to form 4-nitrobenzyl alcohol and 4-nitrobenzyl ethers, respectively. However, their strong basicity can also promote competing elimination reactions, although this is less common for benzylic systems.

-

Water and Alcohols (H₂O, ROH): As weak nucleophiles, water and alcohols react via solvolysis. These reactions are generally much slower than those with anionic nucleophiles.[1] The mechanism may have more S(_N)1 character, particularly in polar protic solvents that can stabilize the departing chloride ion.[3]

Ambident Nucleophiles: The Nitrite Ion

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from two different atoms: the nitrogen or the oxygen. This leads to the formation of two possible products: 4-nitrophenylnitromethane (from N-attack) and 4-nitrobenzyl nitrite (from O-attack). The reaction outcome is sensitive to the reaction conditions and the nature of the electrophile.[11][12][13] Generally, S(_N)2 conditions tend to favor N-attack, while S(_N)1 conditions, which would involve a carbocation intermediate, favor O-attack on the more electronegative atom.[13]

Caption: Ambident reactivity of the nitrite ion with 4-nitrobenzyl chloride.

Quantitative Data on Reactivity

Table 1: Selected Kinetic Data for Reactions of p-Nitrobenzyl Halides

| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) | Reference |

| p-Nitrobenzyl bromide | Chloride (Cl⁻) | Liquid SO₂ | 0 | 2.69 x 10⁻⁶ M⁻¹s⁻¹ (for free ion) | [14] |

| p-Nitrobenzyl bromide | Bromide (Br⁻) | Liquid SO₂ | 0 | 6.78 x 10⁻⁶ M⁻¹s⁻¹ (for free ion) | [14] |

| p-Nitrobenzyl bromide | Various Amines | CCl₄-PhOH | 60 | Qualitatively slower than benzyl bromide | [5] |

| Benzenesulfonyl chloride | Pyridines | Aqueous | 25 | Brønsted β = 0.45, Hammett ρ = -2.68 | [15] |

Note: Data for benzenesulfonyl chloride is included to illustrate electronic effects in a related system. The negative Hammett value indicates the reaction is favored by electron-donating groups on the nucleophile (pyridine), consistent with nucleophilic attack.

Experimental Protocols

The following section provides a detailed protocol for a representative S(_N)2 reaction: the synthesis of 4-nitrobenzyl azide.

Synthesis of 4-Nitrobenzyl Azide

This procedure is adapted from established methods for the synthesis of benzyl azides from benzyl halides.[6]

Objective: To synthesize 4-nitrobenzyl azide from 4-nitrobenzyl chloride via nucleophilic substitution with sodium azide.

Materials:

-

4-Nitrobenzyl chloride (1.0 eq)

-